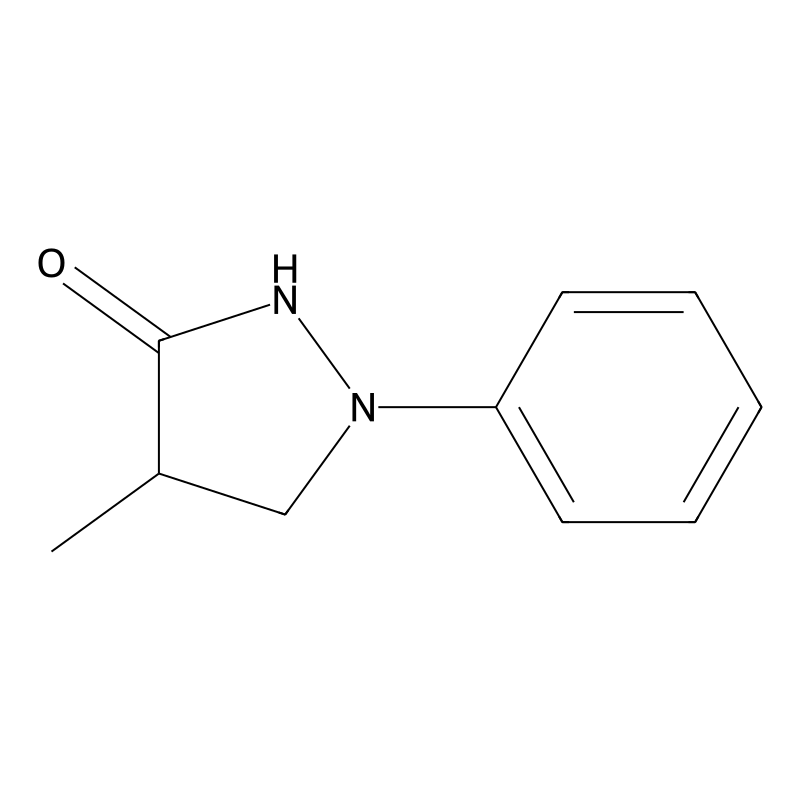4-Methyl-1-phenylpyrazolidin-3-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Synthesis and Characterization:
4-Methyl-1-phenylpyrazolidin-3-one (CAS: 2654-57-1) is a heterocyclic compound containing a five-membered pyrazolidinone ring. While the specific research applications of 4-Methyl-1-phenylpyrazolidin-3-one are limited, its synthesis and characterization have been reported in scientific literature. Researchers have described various methods for its synthesis, including the reaction of N-phenylhydrazine with ethyl acetoacetate [].
Potential Applications:
Due to its structural similarity to known bioactive compounds, 4-Methyl-1-phenylpyrazolidin-3-one has been investigated for potential applications in various fields, including:
- Antimicrobial activity: Some studies have explored the potential antimicrobial properties of 4-Methyl-1-phenylpyrazolidin-3-one and its derivatives. However, the available data is limited and further research is needed to confirm its efficacy and mechanism of action [, ].
- Medicinal chemistry: As a heterocyclic scaffold, 4-Methyl-1-phenylpyrazolidin-3-one could serve as a starting point for the design and development of novel therapeutic agents. However, no published research has yet reported its use in this context.
4-Methyl-1-phenylpyrazolidin-3-one is a chemical compound belonging to the pyrazolidinone class, characterized by a five-membered ring structure containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 176.22 g/mol. The compound features a methyl group at the fourth position and a phenyl group at the first position of the pyrazolidinone ring, contributing to its unique chemical properties and biological activities .
4-Methyl-1-phenylpyrazolidin-3-one exhibits notable biological activities. It has been associated with various pharmacological effects, including anti-inflammatory and analgesic properties. In studies involving acute inhalation in mammals, it was found to cause respiratory depression and methemoglobinemia, indicating its potential toxicity under certain conditions . Furthermore, its derivatives have been explored for their biological activities, which may include interactions with specific receptors or enzymes.
The synthesis of 4-Methyl-1-phenylpyrazolidin-3-one typically involves multi-step organic reactions. One common method includes the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazolidinone structure. Specific synthetic routes may vary based on desired purity and yield but often involve intermediates such as 1-phenylpyrazolidin-3-one or other substituted pyrazolidinones .
4-Methyl-1-phenylpyrazolidin-3-one finds applications in various fields, particularly in medicinal chemistry. Its derivatives are investigated for potential therapeutic uses, including anti-inflammatory agents and analgesics. Additionally, due to its unique structural characteristics, it is used as a building block in organic synthesis for creating more complex molecules .
Studies on interaction mechanisms involving 4-Methyl-1-phenylpyrazolidin-3-one suggest that it may interact with biological targets such as enzymes or receptors. For instance, research indicates that certain derivatives can act as σ1 receptor antagonists, which may contribute to their pharmacological effects . Further investigations into its interactions could provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 4-Methyl-1-phenylpyrazolidin-3-one. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 1-Phenylpyrazolidin-3-one | 2654-57-1 | Parent compound; lacks methyl substitution |
| 4-Hydroxymethyl-4-methyl-1-phenylpyrazolidin-3-one | 13047-13-7 | Hydroxymethyl group; potential for different reactivity |
| 2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | 97513-92-3 | Acetyl group introduces additional functional properties |
| 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one | 197863-32-4 | Amino substitution provides different biological activity |
The uniqueness of 4-Methyl-1-phenylpyrazolidin-3-one lies in its specific methyl substitution at the fourth position of the pyrazolidinone ring, which influences its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its pharmacological profile and potential applications in medicinal chemistry .
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (19.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (14.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








